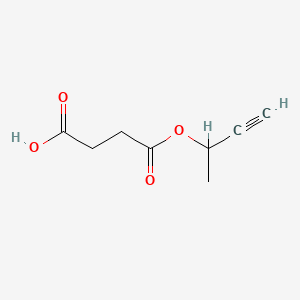
6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene is a synthetic organic compound belonging to the thioxanthene class Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene typically involves multi-step organic reactions. A common approach might include:
Formation of the Thioxanthene Core: This can be achieved through cyclization reactions involving appropriate starting materials such as biphenyl derivatives.
Introduction of Fluorine and Trifluoromethyl Groups: These groups can be introduced via electrophilic aromatic substitution reactions using reagents like fluorine gas or trifluoromethyl iodide.
Attachment of the Iodopropyl Group: This step may involve nucleophilic substitution reactions where a suitable leaving group is replaced by the iodopropyl moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Reduction: Reduction of the iodine substituent to a corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: Halogen exchange reactions where the iodine atom is replaced by other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide, nucleophiles like sodium azide.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could produce various halogenated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving halogenated compounds.
Medicine: Potential use as a pharmacophore in the development of new drugs, particularly in the treatment of psychiatric disorders.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene would depend on its specific application. In medicinal chemistry, it might interact with neurotransmitter receptors or enzymes, modulating their activity. The presence of fluorine and iodine atoms could enhance its binding affinity and selectivity for certain molecular targets.
Comparison with Similar Compounds
Similar Compounds
Thioxanthene Derivatives: Other compounds in this class, such as chlorprothixene and flupenthixol, are known for their antipsychotic properties.
Halogenated Aromatics: Compounds like 2,4,6-trifluorobenzene and 3-iodoanisole share similar halogen substituents.
Uniqueness
6-Fluoro-2-trifluoromethyl-9-(3-iodopropyl)-9H-thioxanthene is unique due to the combination of fluorine, trifluoromethyl, and iodine substituents, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
85721-04-6 |
|---|---|
Molecular Formula |
C17H13F4IS |
Molecular Weight |
452.2 g/mol |
IUPAC Name |
6-fluoro-9-(3-iodopropyl)-2-(trifluoromethyl)-9H-thioxanthene |
InChI |
InChI=1S/C17H13F4IS/c18-11-4-5-13-12(2-1-7-22)14-8-10(17(19,20)21)3-6-15(14)23-16(13)9-11/h3-6,8-9,12H,1-2,7H2 |
InChI Key |
FXKLTDSAOBKIMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1C(F)(F)F)C(C3=C(S2)C=C(C=C3)F)CCCI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


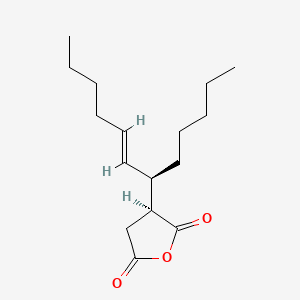


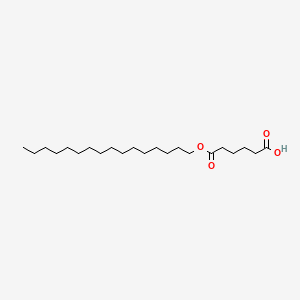
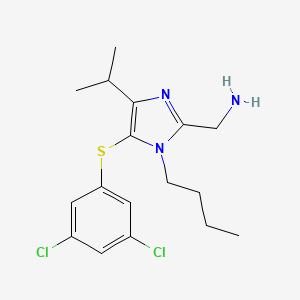
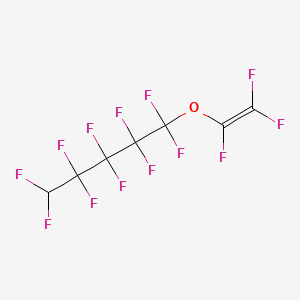

![2-[[(3-Amino-4-hydroxyphenyl)sulphonyl]amino]benzoic acid hydrochloride](/img/structure/B12691998.png)
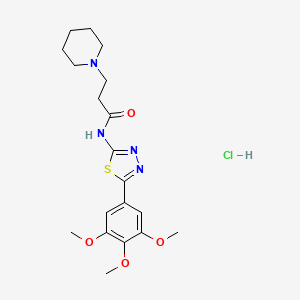
![2-Amino-5-[(3-amino-4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B12692007.png)


